molecular formula C17H26N2O2 B7108209 N-[(3,4-dimethylphenyl)methyl]-2-(1,4-dioxa-7-azaspiro[4.4]nonan-7-yl)ethanamine

N-[(3,4-dimethylphenyl)methyl]-2-(1,4-dioxa-7-azaspiro[4.4]nonan-7-yl)ethanamine

Cat. No.: B7108209
M. Wt: 290.4 g/mol
InChI Key: ZKAYONDHOWQKND-UHFFFAOYSA-N
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Description

N-[(3,4-dimethylphenyl)methyl]-2-(1,4-dioxa-7-azaspiro[4.4]nonan-7-yl)ethanamine is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro[4.4]nonane core, which is a bicyclic system where two rings share a single atom. The presence of both ether and amine functional groups within its structure makes it a versatile molecule in various chemical reactions and applications.

Properties

IUPAC Name

N-[(3,4-dimethylphenyl)methyl]-2-(1,4-dioxa-7-azaspiro[4.4]nonan-7-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-14-3-4-16(11-15(14)2)12-18-6-8-19-7-5-17(13-19)20-9-10-21-17/h3-4,11,18H,5-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAYONDHOWQKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNCCN2CCC3(C2)OCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethylphenyl)methyl]-2-(1,4-dioxa-7-azaspiro[4.4]nonan-7-yl)ethanamine typically involves multiple steps:

    Formation of the Spirocyclic Core: The spiro[4.4]nonane core can be synthesized through a cyclization reaction involving a suitable diol and an amine under acidic conditions.

    Introduction of the Dimethylphenyl Group: The 3,4-dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the spirocyclic core reacts with 3,4-dimethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Final Assembly: The final step involves the coupling of the intermediate with 2-bromoethanamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides.

    Reduction: Reduction reactions can target the ether linkages or the aromatic ring, potentially leading to the formation of alcohols or reduced aromatic systems.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.

Major Products

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Alcohols or reduced aromatic compounds.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[(3,4-dimethylphenyl)methyl]-2-(1,4-dioxa-7-azaspiro[4.4]nonan-7-yl)ethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound can be studied for its potential interactions with biological macromolecules. Its spirocyclic structure may impart unique binding properties, making it a candidate for drug design and development.

Medicine

In medicine, derivatives of this compound could be investigated for their pharmacological activities

Industry

Industrially, this compound could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which N-[(3,4-dimethylphenyl)methyl]-2-(1,4-dioxa-7-azaspiro[4.4]nonan-7-yl)ethanamine exerts its effects would depend on its specific application. In a biological context, it may interact with specific receptors or enzymes, modulating their activity through binding interactions. The spirocyclic structure could provide a rigid framework that enhances binding specificity and affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,4-dimethylphenyl)methyl]-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)acetamide
  • N-[(3,4-dimethylphenyl)methyl]-2-(1,4-dioxa-6-azaspiro[4.4]nonan-6-yl)ethanamine

Uniqueness

Compared to similar compounds, N-[(3,4-dimethylphenyl)methyl]-2-(1,4-dioxa-7-azaspiro[4.4]nonan-7-yl)ethanamine stands out due to its specific spirocyclic configuration and the positioning of functional groups. This unique arrangement can influence its reactivity and binding properties, making it a valuable compound for various scientific and industrial applications.

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